
Tiglyl tiglate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tiglyl tiglate is a fatty acid ester.
Applications De Recherche Scientifique
1. Flavor and Fragrance Production
- Yeasts in Flavor Production: A study by Grondin et al. (2015) explored the capacity of Saprochaete suaveolens yeast to produce various flavoring molecules, including ethyl tiglate. This yeast shows potential as a producer of fruity flavors and fragrances, highlighting the relevance of tiglate compounds in the food and fragrance industries.
2. Polymer Synthesis
- Polymers from Biosourced Monomers: Kassi and Patrickios (2010) conducted research on well-defined polymers derived from tiglic acid esters. Their work involved creating methacrylate monomers incorporating tiglate groups, enabling the synthesis of linear polymers and block copolymers. This illustrates the utility of tiglate derivatives in novel polymer synthesis.
3. Photocatalysis
- Photocatalysis with Metal Oxides: Several studies have investigated the use of titanium dioxide (TiO2) in photocatalysis, which is relevant for understanding the broader context of tiglate applications in photocatalytic processes. For instance, Carlucci, Degennaro, and Luisi (2019) reviewed TiO2's role in biodiesel production. While not directly involving tiglyl tiglate, this research contributes to understanding the potential for similar compounds in photocatalytic applications.
4. Cancer Treatment Research
- Intratumoral Tigilanol Tiglate: Panizza et al. (2019) conducted a Phase I study on tigilanol tiglate, a derivative of tiglate, for intratumoral cancer treatment. Although this study primarily focused on tigilanol tiglate, it provides insights into the potential medical applications of related tiglate compounds.
Propriétés
Numéro CAS |
72845-40-0 |
|---|---|
Formule moléculaire |
C10H16O2 |
Poids moléculaire |
168.23 g/mol |
Nom IUPAC |
[(E)-2-methylbut-2-enyl] (E)-2-methylbut-2-enoate |
InChI |
InChI=1S/C10H16O2/c1-5-8(3)7-12-10(11)9(4)6-2/h5-6H,7H2,1-4H3/b8-5+,9-6+ |
Clé InChI |
QJXVZKLQKPUDPW-XVYDYJIPSA-N |
SMILES isomérique |
C/C=C(\C)/COC(=O)/C(=C/C)/C |
SMILES |
CC=C(C)COC(=O)C(=CC)C |
SMILES canonique |
CC=C(C)COC(=O)C(=CC)C |
| 73003-76-6 72845-40-0 |
|
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[[1-(6-Ethoxy-1,3-benzothiazol-2-yl)-3-piperidinyl]-oxomethyl]-1-piperazinecarboxylic acid ethyl ester](/img/structure/B1237521.png)
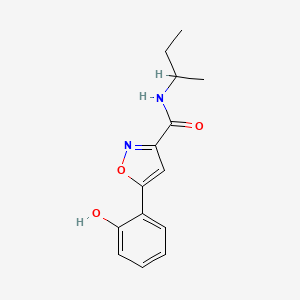
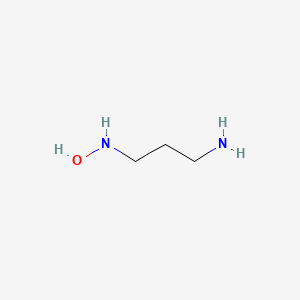
![(4S,6R,8R,9Z,11E)-16-Chloro-17,19-dihydroxy-4-methyl-3,7-dioxatricyclo[13.4.0.06,8]nonadeca-1(15),9,11,16,18-pentaene-2,13-dione](/img/structure/B1237525.png)
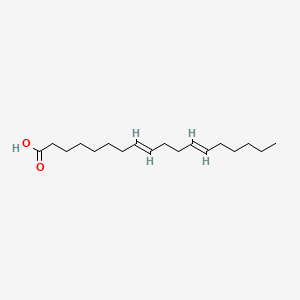


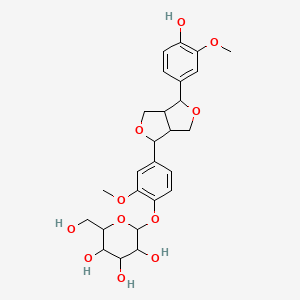
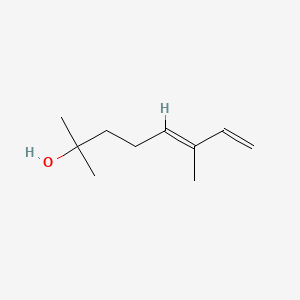
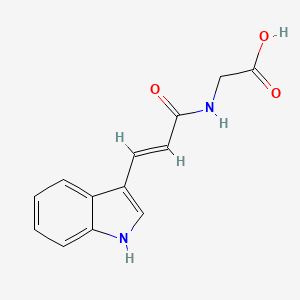
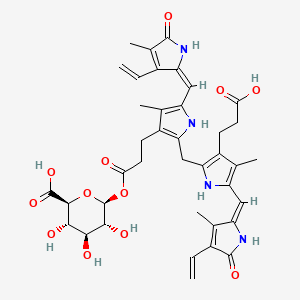
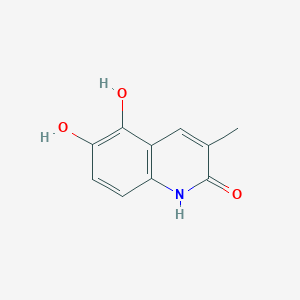

![[(E)-5-(5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl)-3-methylpent-2-enyl] phosphono hydrogen phosphate](/img/structure/B1237545.png)
